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Compound of Interest

4-Chloro-6-iodoquinoline-3-
Compound Name:

carbonitrile
CAS No.: 214483-20-2

Cat. No.: B3034737

Get Quote

Introduction & Chemical Identity

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a critical heterocyclic building
block used extensively in the synthesis of irreversible protein kinase inhibitors (e.g., EGFR,
HER2, and Src inhibitors). Its unique substitution pattern—featuring a reactive chlorine at the
C4 position and an iodine atom at C6—allows for orthogonal functionalization. The C4-chlorine
is susceptible to nucleophilic aromatic substitution (SNAr) by anilines, while the C6-iodine
serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

Core Identity Data
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Parameter Value

IUPAC Name 4-Chloro-6-iodoquinoline-3-carbonitrile
CAS Number 214483-20-2

Molecular Formula C10H4CIIN2

Molecular Weight 314.51 g/mol

Appearance Off-white to yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility
CH2Cl2

Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for
identifying potential impurities (e.g., unreacted POCIs, hydrolyzed 4-hydroxy intermediate).

Standard Synthetic Route:

» Condensation: Reaction of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate to form
an enamine intermediate.

e Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-iodo-4-hydroxyquinoline-3-
carbonitrile.

e Chlorination: Treatment with phosphorus oxychloride (POCIs) converts the C4-hydroxyl
(tautomeric oxo) group to the C4-chloride.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway for the production of 4-Chloro-6-iodoquinoline-3-carbonitrile.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7][8]

The 1H NMR spectrum is the primary tool for structural validation. The quinoline ring protons
exhibit a characteristic splitting pattern confirming the 6,4,3-substitution.

1H NMR Data (400 MHz, DMSO-ds)
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*Note: H-5 may appear as a multiplet or broadened doublet depending on resolution (reported
as 8.59-8.68 m in some literature).

Detailed Assignhment Logic
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e H-2 (9.21 ppm): This proton is singlet because there are no protons on C3 or N1. It is
extremely deshielded due to the electron-withdrawing nature of the adjacent nitrile group
(C3-CN) and the pyridine-like nitrogen.

e H-5(8.64 ppm): Located at the C5 position. It typically shows a small meta-coupling (J ~2
Hz) to H-7. It is deshielded by the magnetic anisotropy of the C4-Cl bond and the iodine at
C6.

e H-7 (8.32 ppm): The "middle" proton on the benzene ring. It splits into a doublet of doublets
due to ortho-coupling with H-8 (J ~9 Hz) and meta-coupling with H-5 (J ~2 Hz).

e H-8 (7.94 ppm): The proton adjacent to the ring nitrogen. It appears as a doublet due to
ortho-coupling with H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of halogen atoms
(Chlorine and lodine) through specific isotopic patterns.

ESI-MS Data[9][10]

« lonization Mode: Electrospray lonization (ESI), Positive Mode [M+H]*
e Calculated Monoisotopic Mass: 313.91 g/mol

e Observed Peaks:

m/z (Observed) lon Identity Relative Intensity Interpretation

Base peak containing
314.9 [M(3>Cl)+H]* 100% .
35Cl isotope.

Isotope peak
316.9 [M@E7CD+H]* ~33% o
containing 3’Cl.

Diagnostic Feature: The 3:1 intensity ratio between the peaks at m/z 315 and 317 is the
definitive signature of a mono-chlorinated compound. The iodine atom (monoisotopic 12’l) does
not add complexity to the isotope pattern but significantly increases the mass defect.
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Infrared (IR) Spectroscopy[1]

IR spectroscopy is useful for confirming the functional groups, specifically the nitrile and the
aromatic system.

Wavenumber

Vibration Mode Functional Group Notes
(cm™)
Sharp, characteristic
2225 — 2235 V(C=N) Nitrile band for conjugated
nitriles.
o ] Series of sharp bands
1580 — 1480 v(C=C), v(C=N) Quinoline Ring o o
indicating aromaticity.
Fingerprint region
) ) bands; C-Cl usually
1000 — 1100 v(C-Cl) / Ar-l Aromatic Halides
~1050-1090 cm~1.[1]
[21[3]
. Weak bands above
3050 — 3100 v(C-H) Aromatic C-H

3000 cm~1.

Experimental Protocol: Preparation for Analysis

To ensure spectroscopic accuracy, the compound must be free of the 4-hydroxy intermediate
and residual POClIs.

Purification Protocol (Pre-Analysis)

¢ Quenching: Upon completion of chlorination, cool the reaction mixture and carefully pour into
ice-water/sodium bicarbonate solution. Caution: Exothermic hydrolysis of POCls.

o Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.
e Washing: Wash the organic phase with 5% NaHCOs (to remove acid) and Brine.

e Drying: Dry over anhydrous Na2SOa4 and concentrate in vacuo.
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» Recrystallization (Optional): If the H-2 peak in NMR is not sharp or if broad OH peaks
appear, recrystallize from Ethyl Acetate/Hexanes to remove the 4-hydroxy impurity.

Sample Preparation for NMR[6][8]
e Solvent: DMSO-ds is the preferred solvent due to the compound's limited solubility in CDCls.
e Concentration: ~5-10 mg in 0.6 mL solvent.

» Reference: Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm.

References

o Preparation of 4-chloro-6-iodoquinoline-3-carbonitrile (Example 66, Step 1)

e Synthesis of 3-Cyanoquinoline Derivatives (General Methods)

o Source: Boschelli, D. H. et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a
Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines.” J. Med.[4] Chem.1998, 41, 4365-4377.
(Related chemistry for quinoline core construction).

o URL:[Link]
e Use as Intermediate for Kinase Inhibitors
o Source: U.S. Patent 6,002,008.[5] "Substituted 3-cyano quinolines."

o URL
o Relevance: Describes the reaction of 4-chloro-6-iodoquinoline-3-carbonitrile with
anilines to form active inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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